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Compound of Interest

Compound Name: Vhmdp

Cat. No.: B1205421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging class of compounds characterized by a vanillin-

mandelic acid-like moiety, with a focus on their therapeutic promise. While the specific term

"Vanillin-Mandelic Acid-Like Moiety-Containing Depsipeptides (Vhmdp)" does not correspond

to a currently identified molecule in scientific literature, this document explores the foundational

components and known analogs, providing a comprehensive resource for researchers and

drug development professionals interested in this chemical space. The primary focus will be on

vanillylmandelic acid (VMA), a known vanillin analog, and related structures, offering insights

into their mechanisms of action, experimental evaluation, and potential for future drug

discovery.

Core Concepts and Known Analogs
Vanillin, a well-known flavoring agent, and mandelic acid, an alpha-hydroxy acid, serve as the

chemical bedrock for the compounds discussed herein. The combination of these moieties, as

seen in vanillylmandelic acid (VMA), has given rise to molecules with intriguing biological

activities. VMA itself is a metabolite of catecholamines and has been investigated for its own

bioactivity. Analogs of vanillin, such as vanillyl acid (VA), have also been studied, often in

comparison to VMA, to elucidate structure-activity relationships.

Quantitative Data on Vanillin Analogs
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The following table summarizes key quantitative data for vanillin and its analogs from

comparative studies, providing a basis for understanding their relative potencies and activities.

Compound Target Assay IC50 / Activity Source

Vanillylmandelic

Acid (VMA)

Snake Venom 5'-

Nucleotidase

Enzyme

Inhibition Assay

More potent than

VA
[1]

Vanillyl Acid (VA)
Snake Venom 5'-

Nucleotidase

Enzyme

Inhibition Assay

Less potent than

VMA
[1]

Mechanism of Action: Inhibition of Snake Venom 5'-
Nucleotidase
A significant finding in the study of vanillin analogs is the potent and selective inhibition of

snake venom 5'-nucleotidase (5'-NUC) by vanillylmandelic acid (VMA).[1] This enzyme plays a

crucial role in the toxic effects of snake venom, particularly in modulating hemostatic functions.

The inhibitory action of VMA on 5'-NUC suggests its potential as a therapeutic agent in the

treatment of snakebites.

Signaling Pathway of VMA Inhibition
The following diagram illustrates the proposed mechanism of VMA as a competitive inhibitor of

5'-nucleotidase.

Caption: Competitive inhibition of 5'-Nucleotidase by VMA.

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of

vanillin analogs.

5'-Nucleotidase Enzyme Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of compounds like VMA and VA

on snake venom 5'-nucleotidase.

Materials:
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Snake venom (e.g., Naja naja)

5'-AMP (substrate)

Tris-HCl buffer (pH 7.4)

Inhibitor compounds (VMA, VA) dissolved in a suitable solvent (e.g., DMSO)

Inorganic phosphate assay reagent

96-well microplate

Microplate reader

Procedure:

Prepare a solution of snake venom in Tris-HCl buffer to a final concentration known to exhibit

5'-nucleotidase activity.

In a 96-well plate, add the venom solution to wells containing varying concentrations of the

inhibitor (VMA or VA) or solvent control.

Pre-incubate the venom-inhibitor mixture for a specified time (e.g., 10 minutes) at a

controlled temperature (e.g., 37°C).

Initiate the enzymatic reaction by adding the substrate, 5'-AMP, to each well.

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same controlled

temperature.

Stop the reaction by adding a reagent that also allows for the quantification of liberated

inorganic phosphate.

Measure the absorbance at a wavelength appropriate for the phosphate assay (e.g., 620

nm).

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

and determine the IC50 value.
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Experimental Workflow for Inhibition Studies
The logical flow of an experiment to determine the inhibitory properties of a compound is

depicted below.

Start: Hypothesis Formulation

Compound Preparation
(VMA, VA, Controls)

Enzyme Inhibition Assay
(5'-Nucleotidase)

Data Acquisition
(e.g., Absorbance Reading)

Data Analysis
(IC50 Calculation)

Conclusion and
Structure-Activity Relationship

Click to download full resolution via product page

Caption: Workflow for enzyme inhibition analysis.

Future Directions and Drug Development
Implications
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The findings related to vanillylmandelic acid and its analogs open up new avenues for drug

discovery. The potent inhibition of snake venom 5'-nucleotidase by VMA highlights its potential

as a lead compound for developing novel antivenom agents.[1] Further research should focus

on:

Synthesis and screening of a broader library of VMA analogs: To optimize potency,

selectivity, and pharmacokinetic properties.

In vivo studies: To validate the efficacy of these compounds in animal models of snake

envenomation.

Exploration of other potential targets: The vanillin-mandelic acid scaffold may exhibit activity

against other enzymes or receptors, warranting broader screening efforts.

The logical relationship for future research and development is outlined in the following

diagram.

Lead Compound
(VMA)

Structure-Activity
Relationship (SAR) Studies Lead Optimization Preclinical Studies

(In vivo efficacy, toxicity) Clinical Development

Click to download full resolution via product page

Caption: Drug development pathway for VMA analogs.

In conclusion, while the specific entity "Vhmdp" remains to be characterized, the underlying

chemical motifs of vanillin and mandelic acid present a fertile ground for the development of

novel therapeutics. The demonstrated activity of VMA against a key snake venom enzyme

provides a strong rationale for continued investigation into this chemical class. This guide

serves as a foundational resource to stimulate and inform such future research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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